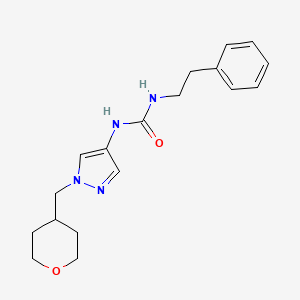

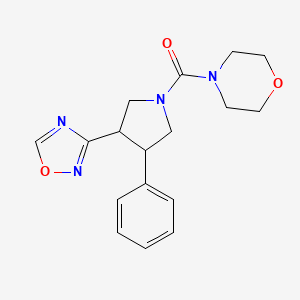

![molecular formula C18H20N4O4S2 B2526304 2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-95-6](/img/structure/B2526304.png)

2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which has been explored for various biological activities. The presence of a methoxybenzyl group and a thiomorpholinosulfonyl moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding and hydrophobic interactions.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, a virtual library of [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment was designed and synthesized for antimalarial activity evaluation . Similarly, thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine derivatives were synthesized and characterized by various analytical techniques . These methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by the triazolopyridine core, which can be modified at various positions to yield compounds with diverse biological activities. The crystal structures of these compounds can be influenced by the electronic properties and intermolecular interactions of the substituents . Theoretical studies, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can be used to predict the molecular structure and properties of such compounds .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core is amenable to various chemical reactions, allowing for the introduction of different substituents that can modulate the compound's biological activity. For example, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives involved a three-component condensation reaction . The reactivity of the core structure towards nucleophilic or electrophilic agents can be explored to synthesize the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The supramolecular synthons formed in the solid state can affect the compound's crystallinity and, consequently, its bioavailability . The molecular electrostatic potential (MEP) and frontier molecular orbitals can provide information on the compound's reactivity and interaction with biological targets .

Case Studies

Several case studies demonstrate the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as therapeutic agents. For instance, certain sulfonamide derivatives showed good in vitro antimalarial activity , while others exhibited significant antimicrobial activity . These studies highlight the importance of the triazolopyridine core and its substituents in determining biological activity, which could be relevant for the compound under analysis.

科学的研究の応用

Antimicrobial Activity

Studies have shown that compounds structurally related to 2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibit significant antimicrobial activity. For example, a series of novel triazolo and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against a broad spectrum of microorganisms. These compounds have demonstrated good to moderate activities against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against species such as Candida albicans and Aspergillus fumigatus. Such studies suggest the potential of these compounds in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Properties

Another area of interest is the antioxidant potential of these compounds. A study on 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines revealed their superior capacity to scavenge free radicals when compared to standard agents like butylated hydroxytoluene. These findings underscore the potential of such compounds in combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).

Anticancer Activity

Modifications of the core structure of 2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have shown promising results in the search for novel anticancer agents. For instance, derivatives with alkylurea moieties replacing the acetamide group have exhibited potent antiproliferative activities against various cancer cell lines, alongside reduced toxicity. This suggests their potential utility as anticancer agents, highlighting the importance of structural modification in enhancing pharmacological profiles (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Antimalarial Properties

Research into novel antimalarial drugs has also incorporated compounds related to 2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. A study on [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment demonstrated in vitro efficacy against Plasmodium falciparum, the parasite responsible for malaria. These findings offer a foundation for future drug discovery programs aimed at combating malaria, a major global health challenge (Karpina, Kovalenko, Kovalenko, Drushlyak, Bunyatyan, Georgiyants, Ivanov, Langer, & Maes, 2020).

作用機序

Target of Action

Similar compounds have been found to inhibit the c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the target protein. This interaction can lead to changes in the protein’s activity, altering cellular processes .

Biochemical Pathways

Inhibition of c-met kinase can affect multiple pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. For instance, if the compound inhibits c-Met kinase, it could potentially lead to decreased cell proliferation and survival .

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S2/c1-26-15-4-2-14(3-5-15)12-22-18(23)21-13-16(6-7-17(21)19-22)28(24,25)20-8-10-27-11-9-20/h2-7,13H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHQRMYHDKTVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

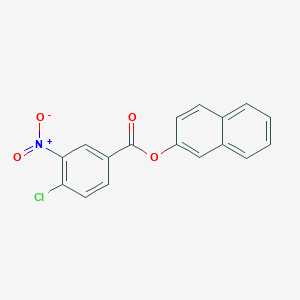

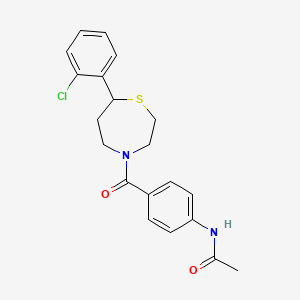

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

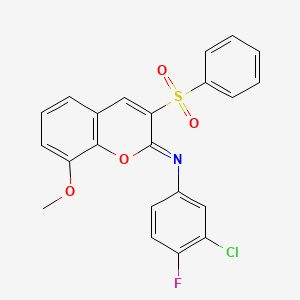

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

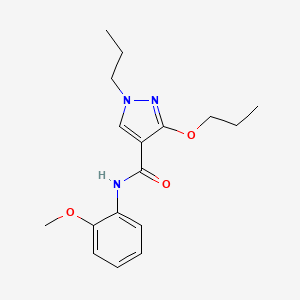

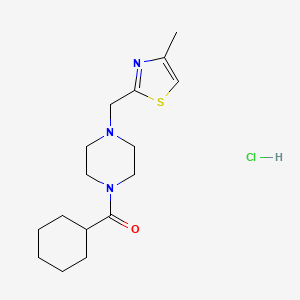

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)

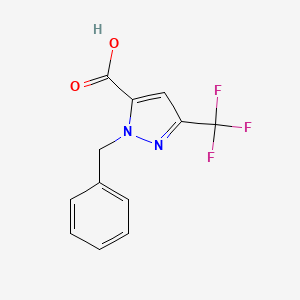

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)